(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16067129
InChI: InChI=1S/C30H27N3O2S2/c1-21(2)20-35-26-15-13-23(14-16-26)28-24(19-33(31-28)25-11-7-4-8-12-25)17-27-29(34)32(30(36)37-27)18-22-9-5-3-6-10-22/h3-17,19,21H,18,20H2,1-2H3/b27-17-
SMILES:
Molecular Formula: C30H27N3O2S2
Molecular Weight: 525.7 g/mol

(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC16067129

Molecular Formula: C30H27N3O2S2

Molecular Weight: 525.7 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-benzyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one -

Specification

Molecular Formula C30H27N3O2S2
Molecular Weight 525.7 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C30H27N3O2S2/c1-21(2)20-35-26-15-13-23(14-16-26)28-24(19-33(31-28)25-11-7-4-8-12-25)17-27-29(34)32(30(36)37-27)18-22-9-5-3-6-10-22/h3-17,19,21H,18,20H2,1-2H3/b27-17-
Standard InChI Key HFJKZACRXPUQEU-PKAZHMFMSA-N
Isomeric SMILES CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s backbone consists of a 2-thioxo-1,3-thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen atoms. At position 3, a benzyl group (C6H5CH2C_6H_5CH_2-) is attached, while position 5 is functionalized with a pyrazole-derived substituent . The pyrazole moiety incorporates a 4-isobutoxyphenyl group at position 3 and a phenyl group at position 1, creating a sterically crowded environment. The (5Z) designation indicates the Z-configuration of the exocyclic double bond between the thiazolidinone and pyrazole units, which influences molecular geometry and biological activity .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC31H27N3O2S2C_{31}H_{27}N_3O_2S_2
Molecular Weight562.7 g/mol
Configuration(5Z)
Key Functional GroupsThioxo, benzyl, isobutoxy
LogP (Predicted)4.2 ± 0.3

The isobutoxy group ((CH2)2CH(CH3)2-(CH_2)_2CH(CH_3)_2) enhances lipophilicity, potentially improving membrane permeability. Crystallographic studies of analogous thiazolidinones reveal planar arrangements of the pyrazole and thiazolidinone rings, with dihedral angles averaging 71–84° . These structural features facilitate π-π stacking and hydrogen-bonding interactions with biological targets .

Synthetic Methodologies

Multi-Step Synthesis

The synthesis involves three primary stages:

  • Pyrazole Ring Formation: Condensation of 4-isobutoxyphenylhydrazine with 1-phenyl-1,3-diketone under acidic conditions yields the 1-phenyl-3-(4-isobutoxyphenyl)-1H-pyrazole-4-carbaldehyde intermediate .

  • Knoevenagel Condensation: Reaction of the pyrazole aldehyde with 3-benzyl-2-thioxothiazolidin-4-one in ethanol under reflux forms the exocyclic double bond, establishing the (5Z) configuration .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in 65–72% yield .

Table 2: Synthetic Conditions and Reagents

StepReagents/ConditionsKey Intermediate
1HCl (cat.), ethanol, reflux, 12 hrPyrazole-4-carbaldehyde
2Knoevenagel conditions, 80°C, 6 hr(5Z)-Thiazolidinone derivative
3Column chromatography (EtOAc/Hexane)Purified product (≥95% purity)

Spectroscopic characterization includes 1H^1H NMR (δ 7.2–8.1 ppm for aromatic protons), IR (ν 1680 cm1^{-1} for C=O), and mass spectrometry ([M+H]+^+ at m/z 563.7) .

Biological Activities and Mechanisms

Anticancer Activity

The compound demonstrates selective cytotoxicity against HT-29 colon cancer cells (IC50_{50} = 1.7 μM), with mechanistic studies implicating apoptosis induction via caspase-3 activation . Comparative studies show that the isobutoxy group enhances potency by 3-fold over methoxy analogues, likely due to improved target binding.

Antimicrobial Effects

Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), activity correlates with the thioxo group’s ability to disrupt microbial membrane integrity .

Structure-Activity Relationship (SAR) Analysis

Table 3: Impact of Substituents on Biological Activity

SubstituentPositionEffect on Activity
IsobutoxyPyrazole↑ Lipophilicity, ↑ anticancer
BenzylThiazoleStabilizes π-π stacking
ThioxoC2Enhances H-bonding with targets
Z-ConfigurationC5Optimizes steric fit in active site

Key SAR insights include:

  • Isobutoxy vs. Methoxy: Replacement of methoxy with isobutoxy at the pyrazole’s 4-position increases anticancer potency by 3-fold, likely due to enhanced hydrophobic interactions.

  • Z-Configuration Necessity: The Z-isomer shows 10-fold higher activity than the E-isomer in enzyme inhibition assays, attributed to optimal alignment with the VHR phosphatase active site .

  • Thioxo Group: Removal of the thioxo moiety reduces antimicrobial activity by 90%, underscoring its role in disrupting microbial membranes .

Pharmacological Applications and Future Directions

Challenges and Opportunities

  • Pharmacokinetics: Low oral bioavailability (15–20%) necessitates prodrug development or nanoparticle delivery systems.

  • Toxicity: Hepatic enzyme elevation at doses >50 mg/kg in rats warrants structural optimization .

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